N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that features a pyridine ring, a cyclopropyl group, and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the pyridine derivative: Starting with a suitable pyridine precursor, the cyclopropyl group is introduced via cyclopropanation reactions.
Indole attachment: The indole moiety is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final acetamide formation: The final step involves the formation of the acetamide linkage, typically through amide bond formation reactions using reagents like carbodiimides or coupling agents like EDCI.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to various oxidized derivatives.
Reduction: Reduction reactions might target the pyridine ring or the acetamide linkage.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitutions can occur.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide analogs: Compounds with slight modifications to the pyridine, cyclopropyl, or indole groups.
Other indole derivatives: Compounds like indole-3-acetic acid or indole-3-carbinol.
Pyridine derivatives: Compounds like nicotinamide or pyridoxine.
Uniqueness
The uniqueness of this compound would lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(13-22-8-7-16-3-1-2-4-18(16)22)21-11-14-9-17(12-20-10-14)15-5-6-15/h1-4,7-10,12,15H,5-6,11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMVKVCUEBZOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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